4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO4 It is a heterocyclic compound containing a furo[3,2-c]pyridine ring system with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of benzofuran with chloroacetic acid to form 4-chloro-4,5,6,7-tetrahydrofuro[3,2-c]pyridine. This intermediate is then reacted with sodium hydroxide to produce 4-hydroxy-4,5,6,7-tetrahydrofuro[3,2-c]pyridine, which is further converted to the target compound through a series of reactions involving thionyl chloride and hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and alcohols are used for esterification, while amines are used for amidation.
Major Products Formed
The major products formed from these reactions include various esters, amides, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine: A compound with a similar ring structure but different functional groups.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Another heterocyclic compound with a thieno ring instead of a furo ring.
Uniqueness
4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H7NO4 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-oxo-6,7-dihydro-5H-furo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c10-7-4-3-6(8(11)12)13-5(4)1-2-9-7/h3H,1-2H2,(H,9,10)(H,11,12) |
InChI Key |
FAGHZVNZLKJCCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1OC(=C2)C(=O)O |
Origin of Product |
United States |
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